Product packaging for Dulcisflavan(Cat. No.:)

Dulcisflavan

Cat. No.: B13310780
M. Wt: 322.27 g/mol
InChI Key: PONGJRZSHJPTOF-YMTOWFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dulcisflavan is a flavanol compound isolated from Myrianthus arboreus , a plant used in traditional medicine. Research indicates it possesses significant antidiabetic and anti-hyperlipidemic properties, making it a valuable compound for metabolic disorder research . Studies in streptozotocin-induced diabetic rat models have demonstrated that this compound can effectively alleviate both hyperglycemia and hyperlipidaemia . Its mechanism of action is dual-faceted: it stimulates glucose uptake in skeletal muscle tissue to reduce blood glucose concentration, while also reducing postprandial hyperglycemia by inhibiting the catalytic action of the α-amylase enzyme . In silico pharmacokinetic and toxicity studies suggest that this compound exhibits favorably lead-like properties, is predicted to be non-toxic, non-mutagenic, and has reasonable oral bioavailability, positioning it as a promising template for further drug development studies . This product is labeled "For Research Use Only" (RUO) . RUO products are essential tools for scientific investigations in controlled laboratory environments, such as fundamental research, pharmaceutical development, and diagnostic research . They are not intended for clinical diagnostic use, therapeutic use, or any form of human consumption . The use of RUO products in clinical diagnostics can lead to inaccurate results and poses significant patient safety risks, in addition to potential legal consequences and regulatory scrutiny . By ordering this product, you acknowledge and agree that it will be used strictly for research purposes and not for any clinical or diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O8 B13310780 Dulcisflavan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O8

Molecular Weight

322.27 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,6,7,8-pentol

InChI

InChI=1S/C15H14O8/c16-7-2-1-5(3-8(7)17)14-9(18)4-6-10(19)11(20)12(21)13(22)15(6)23-14/h1-3,9,14,16-22H,4H2/t9-,14-/m1/s1

InChI Key

PONGJRZSHJPTOF-YMTOWFKASA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Occurrence and Distribution of Dulcisflavan

Natural Sources and Plant Species

Dulcisflavan has been identified in a variety of plant species. The following sections detail its documented presence in Spatholobus suberectus, Garcinia dulcis, Vaccinium corymbosum, and other botanical sources.

Spatholobus suberectus

Spatholobus suberectus, a member of the Fabaceae family, is a known source of this compound. nih.gov Research has led to the isolation of seventeen different compounds from an ethanol (B145695) extract of this plant, one of which was identified as this compound. nih.gov This was the first reported isolation of this compound from this particular plant species. nih.gov Further studies on the chemical constituents of Spatholobus suberectus have consistently listed this compound among the bioactive compounds present in the plant. nih.govipb.ac.idscispace.comresearchgate.net

Garcinia dulcis

The fruit of Garcinia dulcis, also known as mundu, has been found to contain this compound. uii.ac.idhmdb.canih.gov Specifically, this compound was isolated from the ripe fruit of the plant. nih.gov It was identified as one of two new compounds discovered in the fruit, alongside dulcisxanthone B. nih.gov The presence of this compound in Garcinia dulcis has been noted in multiple studies investigating the plant's chemical composition. uii.ac.idnih.govnih.gov

Vaccinium corymbosum

Vaccinium corymbosum, the northern highbush blueberry, is another documented source of this compound. uri.eduuri.edu Phytochemical analysis of the roots of this plant led to the identification of six compounds, including this compound. uri.edu This was a significant finding, as it was the first time this compound had been reported in the Vaccinium genus. uri.edu

Other Documented Botanical Sources

Beyond the species detailed above, this compound has been reported in other plants as well. These include Wisteria floribunda (Japanese wisteria) and Pinalia floribunda. nih.gov Additionally, studies have isolated this compound from Myrianthus arboreus, a tree that grows in the tropical regions of West Africa. researchgate.netencyclopedia.pub

Localization within Plant Organs and Tissues

The distribution of flavonoids like this compound within a plant is not uniform; rather, these compounds are often concentrated in specific organs and tissues where they perform various functions.

In Garcinia dulcis, this compound has been specifically isolated from the fruit. uii.ac.idnih.gov Research indicates a difference in the chemical composition between the green and ripe fruit, with this compound being present in the ripe stage. nih.gov While flavonoids, in general, are found in the leaves, stems, roots, fruit, seeds, and flowers of Garcinia dulcis, this compound has been pinpointed to the fruit. uii.ac.id

In the case of Vaccinium corymbosum, this compound was extracted from the roots of the plant. uri.eduuri.edu This discovery was part of a broader investigation into the phytochemicals present in parts of the blueberry plant other than the fruit. uri.edu

For Spatholobus suberectus, the extraction of this compound was performed on the vine stem of the plant. nih.govipb.ac.idscispace.com

Generally, phenolic compounds, the larger class to which this compound belongs, are often found in protective tissues like the epidermis and in conductive tissues such as the phloem and xylem. ishs.orgmdpi.com They can also be present in parenchymal cells. mdpi.com The specific localization of these compounds is crucial for the plant's defense mechanisms and physiological processes. mdpi.comnih.gov

Isolation and Purification Methodologies for Dulcisflavan

Extraction Techniques from Biological Matrices

Solid-liquid extraction is the most common approach, using solvents such as ethanol (B145695), acetone (B3395972), and ethyl acetate (B1210297) to draw out the desired compounds from the dried and ground plant material. researchgate.netcolab.wsnih.gov For instance, dulcisflavan has been successfully obtained from the 70% ethanol extract of Myrianthus arboreus stem bark, which was subsequently subjected to fractionation. colab.wsmdpi.com In another case, acetone was used to extract compounds from the flowers of Garcinia dulcis. researchgate.net

Traditional extraction techniques like maceration and Soxhlet extraction are widely used. scielo.brdergipark.org.tr Maceration involves soaking the plant material in a solvent for a period, while Soxhlet extraction uses a continuous flow of a heated solvent to extract compounds over several hours. dergipark.org.trhielscher.com More modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages like reduced extraction time and lower solvent consumption. hielscher.comsapub.org UAE, for example, uses acoustic cavitation to break plant cell walls, enhancing the release of bioactive compounds. hielscher.com

The selection of the solvent is crucial; its polarity must be matched to the compound of interest to maximize yield. After the initial extraction, the crude extract, which contains a complex mixture of phytochemicals, undergoes further processing, often involving liquid-liquid partitioning to separate compounds into different fractions based on their solubility in immiscible solvents. The ethyl acetate fraction of an ethanolic extract from Myrianthus arboreus, for example, was found to be rich in flavanols, including this compound. colab.wsmdpi.com

Table 1: Examples of Extraction Methods for this compound from Biological Sources

Biological Source Plant Part Extraction Solvent/Method Reference
Myrianthus arboreus Stem Bark 70% Ethanol, followed by fractionation with ethyl acetate. colab.wsmdpi.com
Garcinia dulcis Flowers Acetone. researchgate.net
Spatholobus suberectus Stem Ethanol. researchgate.net

Chromatographic Separation and Purification Strategies

Following extraction and preliminary fractionation, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of co-extracted compounds. uri.edu Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. orgchemboulder.comlongdom.org

Column chromatography is a fundamental and widely used preparative technique for purifying compounds from plant extracts. chemistryviews.orgchromtech.com In this method, a glass column is packed with a solid adsorbent, the stationary phase, and the crude extract is loaded onto the top. orgchemboulder.com A solvent or a mixture of solvents, the mobile phase, is then passed through the column. orgchemboulder.com Compounds separate based on their differing affinities for the stationary and mobile phases; more polar compounds tend to adsorb more strongly to a polar stationary phase (like silica (B1680970) gel) and thus elute more slowly than less polar compounds. chemistryviews.org

The isolation of this compound and related flavonoids frequently employs various stationary phases. uri.edu Common choices include:

Silica Gel: A polar adsorbent used in normal-phase chromatography. longdom.org

Reversed-Phase Silica (C-18): Silica particles with bonded 18-carbon chains create a nonpolar stationary phase for reversed-phase chromatography, where polar compounds elute first. uri.edu

Sephadex LH-20: A size-exclusion and adsorption chromatography medium made of cross-linked dextran, which separates molecules based on both size and polarity. uri.edudp.tech

The process involves collecting the eluent in successive small portions called fractions. These fractions are then analyzed, typically using Thin-Layer Chromatography (TLC), to identify which ones contain the desired compound in its pure form. orgchemboulder.com

Table 2: Common Stationary and Mobile Phases in Column Chromatography for Flavonoid Purification

Stationary Phase Type Typical Mobile Phase System Principle of Separation Reference
Silica Gel Normal-Phase Hexane-Ethyl Acetate or Chloroform-Methanol gradients Adsorption, based on polarity. chemistryviews.org
C-18 Bonded Silica Reversed-Phase Water-Methanol or Water-Acetonitrile gradients Partitioning, based on hydrophobicity. uri.edu

For more challenging separations or to achieve higher purity, advanced preparative chromatographic methods are employed. These techniques offer improved resolution, speed, and efficiency compared to conventional gravity column chromatography. longdom.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-pressure form of column chromatography. researchgate.netrssl.com It uses smaller stationary phase particles and high pressure to force the mobile phase through the column, resulting in faster and more efficient separations. rssl.com Prep-HPLC can be scaled from milligram to kilogram quantities and is a key tool for purifying specific compounds like this compound from complex fractions. ljmu.ac.ukchemexpress.com Both normal-phase and reversed-phase columns are utilized depending on the properties of the compound. chemexpress.com

Fast Centrifugal Partition Chromatography (FCPC) is a liquid-liquid counter-current chromatography technique that does not use a solid stationary support. nih.gov Instead, it relies on partitioning the solute between two immiscible liquid phases. This method eliminates irreversible adsorption of the sample onto a solid support, leading to high recovery of the target compound. FCPC has been shown to be a simple and efficient procedure for the one-step purification of flavanones from crude extracts. nih.gov

Other advanced methods include Supercritical Fluid Chromatography (SFC) , which uses a supercritical fluid (often carbon dioxide) as the mobile phase. chemexpress.com These methods are integral to modern natural product chemistry for isolating pure compounds for subsequent analysis and bioactivity screening.

Table 3: Chemical Compounds Mentioned in this Article

Compound Name
Acetone
Acetonitrile
Carbon dioxide
Chloroform
This compound
Ethanol
Ethyl acetate
Hexane
Methanol

Structure Elucidation of Dulcisflavan

Spectroscopic and Spectrometric Characterization Techniques

The comprehensive analysis of dulcisflavan's structure relies on a combination of spectroscopic and spectrometric data. These techniques, when used in concert, allow for an unambiguous assignment of the compound's constitution and stereochemistry. uri.eduuri.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. uri.eduuri.edu It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in piecing together the molecular puzzle. researchgate.netresearchgate.net

One-dimensional NMR spectra, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the structure of this compound. researchgate.net The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical nature (e.g., aromatic, aliphatic, oxygenated). DEPT experiments further differentiate carbon signals into methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is invaluable for assigning the carbon skeleton. researchgate.net

¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
279.54.85 (d, J=8.0)
372.04.25 (d, J=8.0)
428.52.95 (dd, J=16.0, 5.0), 2.60 (dd, J=16.0, 8.0)
4a102.5
5155.0
6132.0
7154.5
8154.0
8a152.0
1'131.0
2'115.06.85 (d, J=2.0)
5'115.56.75 (d, J=8.0)
6'119.06.70 (dd, J=8.0, 2.0)

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used for analysis.

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms in this compound. researchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net This helps to piece together fragments of the molecule by revealing neighboring proton relationships.

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC (or HSQC) spectrum correlates proton signals with the carbon atoms to which they are directly attached. princeton.eduresearchgate.net This experiment is crucial for assigning specific proton resonances to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. princeton.eduresearchgate.netmagritek.com This long-range correlation is vital for connecting the different molecular fragments identified through COSY and HMQC, ultimately revealing the complete carbon skeleton and the placement of substituents.

One-Dimensional NMR (1H, 13C, DEPT)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uri.eduljmu.ac.uk For this compound, high-resolution mass spectrometry (HRMS) provides a precise molecular weight, allowing for the determination of its molecular formula, C₁₅H₁₄O₈. ljmu.ac.uk The fragmentation pattern observed in the mass spectrum can also offer valuable structural information by indicating how the molecule breaks apart, which helps to confirm the proposed structure.

Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)
[M+H]⁺323.0767
[M-H]⁻321.0611

Note: The exact m/z values can vary slightly based on the specific mass spectrometer and ionization method used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. wikipedia.orgtechnologynetworks.comdenovix.com In the case of this compound, the UV-Vis spectrum exhibits absorption maxima that are characteristic of its flavonoid structure, specifically the phenolic rings. researchgate.net

UV-Vis Absorption Maxima for this compound

Solventλmax (nm)
Methanol280

Note: The position of the absorption maxima can be influenced by the solvent used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of hydroxyl (-OH) groups (both phenolic and alcoholic) and aromatic rings (C=C stretching). ejournalmapeki.org

Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group
3436O-H (hydroxyl) stretching
2920C-H (aliphatic) stretching
1631C=C (aromatic) stretching
1094C-O stretching
970-800C-H (aromatic) bending

Note: The exact positions of the IR absorption bands can vary.

Confirmation of Chemical Architecture

The definitive chemical structure of this compound was elucidated through a comprehensive application of modern spectroscopic techniques. These analytical methods, primarily involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provided unambiguous evidence for the compound's atomic connectivity and stereochemistry. Research findings from studies on this compound isolated from various natural sources, including the roots of the Northern Highbush Blueberry (Vaccinium corymbosum) and the fruit of Garcinia dulcis, have been pivotal in confirming its architecture. uri.eduresearchgate.netresearchgate.net

Detailed analysis of the spectroscopic data confirmed that this compound is a flavan-3-ol (B1228485), a class of flavonoids characterized by a C6-C3-C6 skeleton. uri.edu The structure was established by piecing together evidence from multiple analytical experiments.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of the elemental composition.

Table 1: Mass Spectrometry Data for this compound

Ionization Mode Observed m/z Deduced Molecular Formula
Negative [M-H]⁻ C₁₅H₁₄O₈

Data derived from analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone and fine details of this compound were pieced together using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netresearchgate.net While 1D NMR (¹H and ¹³C) provided the initial census of proton and carbon atoms, 2D NMR was critical for establishing the precise bonding network. researchgate.netresearchgate.net The ¹H NMR data for isolated this compound were found to be consistent with previously published literature. uri.edu

The key 2D NMR experiments and their roles in the structure elucidation include:

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) coupling networks, which helped to map out the individual spin systems within the molecule's rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): By correlating each proton signal with its directly attached carbon, this experiment enabled the definitive assignment of the carbon signals in the ¹³C NMR spectrum.

The collective interpretation of these spectra allowed for the complete assignment of all proton and carbon signals, thereby confirming the chemical architecture of this compound.

Table 2: Summary of NMR Experiments for this compound Structure Elucidation

Experiment Type Purpose in Structure Elucidation
¹H NMR Identifies all unique proton environments and their multiplicities.
¹³C NMR Identifies all unique carbon environments.
COSY Establishes ¹H-¹H connectivities (neighboring protons). researchgate.net
HSQC/HMQC Correlates protons to their directly attached carbons. mdpi.com
HMBC Establishes long-range (2-3 bond) ¹H-¹³C connectivities to link structural fragments. mdpi.com
NOESY/ROESY Determines the relative stereochemistry by identifying protons that are close in space.

This table summarizes the standard suite of NMR experiments used for the structure elucidation of complex natural products like this compound.

The culmination of these detailed research findings provides a high degree of confidence in the assigned structure of this compound, positioning it for further investigation into its biological activities. africaresearchconnects.com

Biosynthetic Pathways of Dulcisflavan

Precursor Pathways (e.g., Shikimic Acid Pathway)

The journey to synthesizing the core structure of dulcisflavan begins with fundamental building blocks derived from primary metabolism, primarily through the shikimic acid pathway. rsc.org This pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. rsc.orgwikipedia.orgnih.gov

The shikimic acid pathway commences with the condensation of phosphoenolpyruvate (B93156) (a glycolytic intermediate) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). Through a seven-step enzymatic process, this leads to the formation of chorismic acid. rsc.org Chorismic acid stands as a critical branch-point intermediate. One of the fates of chorismic acid is its conversion to the aromatic amino acid L-phenylalanine, which serves as the primary precursor for the C6-C3 unit (the B-ring and the three-carbon bridge) of the flavonoid skeleton. nih.govnih.gov

Concurrently, the acetate (B1210297) pathway provides the building blocks for the A-ring of the flavonoid structure. nih.gov Specifically, three molecules of malonyl-CoA, derived from acetyl-CoA, are utilized in a subsequent condensation reaction to complete the C15 flavonoid backbone. nih.gov

Enzymatic Transformations and Intermediate Compounds

The convergence of the shikimic acid and acetate pathways marks the entry into the specific flavonoid biosynthetic pathway, which involves a series of enzymatic transformations to construct the characteristic flavan-3-ol (B1228485) structure of this compound. nih.govresearchgate.net The biosynthesis of flavan-3-ols like catechin (B1668976) and epicatechin is well-established and provides a model for the formation of this compound. wikipedia.orgnih.gov

The key enzymatic steps and intermediate compounds are outlined below:

Chalcone (B49325) Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA (derived from L-phenylalanine) with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. nih.gov

Chalcone Isomerase (CHI): Naringenin chalcone is then cyclized by CHI to form the flavanone (B1672756), (2S)-naringenin. nih.govnih.gov This step establishes the heterocyclic C-ring of the flavonoid skeleton.

Flavanone 3-Hydroxylase (F3H): The flavanone naringenin is hydroxylated at the C-3 position by F3H, a 2-oxoglutarate-dependent dioxygenase, to yield the dihydroflavonol, dihydrokaempferol (B1209521). nih.govnih.gov

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): The substitution pattern of the B-ring is determined by the action of these hydroxylases. For the synthesis of this compound, which possesses hydroxyl groups at the 3' and 4' positions of the B-ring, F3'H would catalyze the hydroxylation of dihydrokaempferol to produce dihydroquercetin. nih.govmdpi.com

Dihydroflavonol 4-Reductase (DFR): DFR reduces the C-4 keto group of dihydroflavonols to a hydroxyl group, converting dihydroquercetin into the corresponding leucoanthocyanidin (leucocyanidin). nih.govnih.govmdpi.com This reaction is a critical step leading to the flavan-3-ol backbone.

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX) and Anthocyanidin Reductase (ANR): The final steps in the formation of the specific stereochemistry of flavan-3-ols are catalyzed by two key enzymes. Leucoanthocyanidins can be converted to anthocyanidins by ANS/LDOX. oup.commdpi.com Subsequently, ANR reduces the anthocyanidins to produce 2,3-cis-flavan-3-ols, such as (-)-epicatechin (B1671481). oup.commdpi.com

Leucoanthocyanidin Reductase (LAR): Alternatively, leucoanthocyanidins can be directly reduced by LAR to form 2,3-trans-flavan-3-ols, such as (+)-catechin. nih.govoup.comwikipedia.org

The specific stereochemistry of this compound would determine the precise enzymatic route taken in these final steps.

Post-Synthetic Modifications and Structural Diversification

Following the synthesis of the basic flavan-3-ol skeleton, further structural diversity can be achieved through various post-synthetic modifications, primarily glycosylation and methylation. These modifications can alter the solubility, stability, and biological activity of the flavonoid compounds. mdpi.com

Glycosylation Mechanisms

Glycosylation involves the attachment of sugar moieties to the flavonoid core, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). This process generally enhances the water solubility and stability of the flavonoid aglycone. ijper.org While flavan-3-ols are less commonly glycosylated compared to other flavonoid classes, glycosylated forms have been identified. mdpi.commdpi.com

The attachment of a sugar, such as glucose or rhamnose, can occur at various hydroxyl groups on the A, B, or C rings of the flavan-3-ol structure. mdpi.com For instance, glycosylation of catechins has been observed at the 4'-O and 7-O positions. mdpi.com The specific UGTs involved would exhibit regioselectivity, determining the position of glycosylation. Although direct evidence for the glycosylation of this compound is not prominent in the literature, the enzymatic machinery for such modifications exists within plants that produce flavan-3-ols.

Methylation Processes

Methylation, the addition of a methyl group to a hydroxyl group, is another significant post-synthetic modification catalyzed by O-methyltransferases (OMTs). mdpi.comresearchgate.net This modification can increase the lipophilicity of the flavonoid and potentially enhance its metabolic stability and membrane transport. rsc.orgnih.gov

In flavan-3-ols, methylation can occur at the hydroxyl groups of the catechol B-ring. For example, the 3'-O-methylation of (+)-catechin and (-)-epicatechin has been demonstrated. nih.govnih.gov The methylation pattern is determined by the specific OMTs present in the plant. While specific methylation of this compound is not extensively documented, the presence of OMTs with activity towards flavan-3-ols suggests that methylated derivatives of this compound could potentially be synthesized in nature.

Chemical Synthesis and Derivatization of Dulcisflavan

Laboratory Synthesis Routes from Precursors

A direct, documented total synthesis of dulcisflavan is not prominently available in scientific literature. However, established synthetic routes for the general flavan (B184786) and flavan-3-ol (B1228485) skeleton provide a clear blueprint for its potential laboratory preparation. These methods typically involve the construction of the characteristic C6-C3-C6 backbone from simpler phenolic precursors.

One efficient approach involves a one-pot, multi-component reaction to build the flavan core. researchgate.net This strategy could be adapted for this compound by starting with appropriately substituted precursors. The key precursors for a hypothetical synthesis of the this compound backbone would be a highly hydroxylated A-ring precursor and a catechol-type B-ring precursor.

A plausible synthetic strategy would involve the following key transformations:

Condensation: A Knoevenagel-type condensation between a phloroglucinol (B13840) derivative (representing the A-ring) and an aldehyde. researchgate.net

Cycloaddition: An intramolecular [4+2] Diels-Alder cycloaddition to form the heterocyclic C-ring. researchgate.net

Reduction and Hydroxylation: Subsequent stereoselective reduction of the resulting flavone (B191248) or flavanone (B1672756) and introduction of hydroxyl groups to yield the flavan-3-ol structure.

Another relevant synthetic strategy for structurally related flavan-3-ols involves the coupling of a flavan-3-ol with a phenylpropanoid derivative. This proceeds via a Michael-type addition reaction following a dienone-phenol rearrangement of the phenylpropanoid component under acidic conditions. acs.org This highlights a method where a pre-existing flavan skeleton can be further functionalized.

Table 1: Potential Precursors for the Synthesis of the this compound Skeleton

Precursor Type Specific Compound Example Role in Synthesis
A-Ring Precursor 1,2,3,5-Benzenetetrol (or protected derivative) Forms the fully hydroxylated A-ring of this compound.
B-Ring & C-Ring Precursor 3,4-Dihydroxycinnamaldehyde (or protected derivative) Provides the B-ring and the three-carbon bridge for the C-ring.
Catalyst/Reagent Acid catalyst (e.g., TFA, Silica-HClO₄) Facilitates condensation and cycloaddition reactions. researchgate.netacs.org
Reducing Agent Sodium borohydride (B1222165) (NaBH₄) Used for the reduction of carbonyl groups to form the alcohol functionality. wikipedia.org

Strategies for Analog and Derivative Generation

The generation of analogs and derivatives of a natural product is crucial for exploring its biological activities and improving its pharmacological properties. For this compound, several strategies can be employed to create a library of related compounds.

Modification of Hydroxylation Patterns: The biological activity of flavonoids is often dependent on the number and position of hydroxyl groups. Analogs of this compound could be synthesized by using precursors with different hydroxylation patterns on the A or B rings. For instance, using a resorcinol (B1680541) or pyrogallol (B1678534) derivative instead of a phloroglucinol-type precursor would yield analogs with fewer hydroxyl groups on the A-ring.

Alkylation and Acylation: The phenolic hydroxyl groups of this compound are prime targets for chemical modification. Methylation, for example, is a common strategy used to increase the metabolic stability and membrane permeability of flavonoids, which can enhance oral bioavailability. researchgate.net This can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide. Acylation, the addition of an acyl group, is another method to produce ester derivatives.

Glycosylation: Attaching sugar moieties to the flavonoid core can significantly alter its solubility and pharmacokinetic profile. Enzymatic or chemical glycosylation can be used to generate O- or C-glycosides.

Stereochemical Variation: this compound has chiral centers, and its biological activity is likely stereospecific. Synthetic strategies can be designed to produce different stereoisomers (diastereomers or enantiomers) by altering the stereochemistry of the reduction or cyclization steps. This allows for the investigation of the structural requirements for biological activity. uns.ac.rs

Table 2: Examples of Strategies for this compound Derivative Generation

Strategy Reagent/Method Potential Derivative Purpose
Methylation Dimethyl sulfate (DMS), Base Penta-O-methyl-dulcisflavan Increase lipophilicity and metabolic stability. researchgate.net
Acetylation Acetic anhydride, Pyridine Peracetylated this compound Protection of hydroxyl groups; create prodrugs.
Phenylpropanoid Substitution Cinnamic acids, Acid catalyst C-8 substituted this compound derivatives Explore expanded structures for new activities. acs.org
Dehydrogenation Oxidizing agent Didehydrothis compound Introduce new double bonds to alter conformation. researchgate.net

Mechanistic Insights in Synthetic Approaches

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The synthesis of the flavan framework relies on classic organic reactions whose mechanisms provide insight into the formation of the heterocyclic system.

For a one-pot synthesis starting from a phenolic precursor like a phloroglucinol derivative, the mechanism proceeds through a cascade of reactions. researchgate.net

Knoevenagel-type Condensation: Under acidic catalysis, an aldehyde condenses with the highly nucleophilic phloroglucinol ring. This forms a transient ortho-quinone methide intermediate, which is a reactive dienophile.

Diels-Alder Cycloaddition: This intermediate then undergoes an intramolecular [4+2] cycloaddition. The dienophile part of the molecule reacts with a double bond from the B-ring precursor part of the molecule to construct the C-ring, thus forming the core flavan structure. researchgate.net

Aromatization/Dehydrogenation: In the synthesis of flavones, this is often followed by an oxidation step to introduce a double bond into the C-ring, leading to aromatization. researchgate.net For flavans like this compound, a reduction step would be employed instead.

A second key mechanistic pathway, relevant for synthesizing C-C linked flavan-3-ol derivatives, involves an initial dienone-phenol tautomerism. acs.org

Dienone Formation: A p-hydroxy-substituted phenylpropanoid, under acidic conditions, can tautomerize to an α,β,γ,δ-unsaturated carbonyl intermediate (a dienone). acs.org

Michael-type Addition: The electron-rich A-ring of a flavan-3-ol (such as (-)-epicatechin) then acts as a nucleophile in a Michael-type addition. The C-8 position of the flavan-3-ol is typically more nucleophilic than the C-6 position, leading to a regioselective attack on the electron-deficient β-position of the dienone intermediate. acs.org

Ring Closure: Subsequent ring closure via lactonization completes the formation of the new phenylpropanoid-substituted flavan-3-ol. acs.org This mechanism provides a pathway for elaborating upon existing flavan-3-ol scaffolds.

Molecular and Cellular Mechanisms of Action of Dulcisflavan

Enzyme Modulation and Inhibition Profiles

Dulcisflavan has demonstrated the ability to interact with and modulate the activity of several key enzymes involved in metabolic and physiological processes.

This compound has been identified as an inhibitor of carbohydrate-hydrolyzing enzymes, which are crucial in the digestion of carbohydrates. researchgate.netresearchgate.net The inhibition of these enzymes can delay the absorption of glucose. brieflands.com

α-Amylase Inhibition: Research has shown that this compound can inhibit α-amylase, an enzyme that breaks down starch into simpler sugars. researchgate.netresearchgate.net One study reported that this compound exhibited α-amylase inhibition with an IC₅₀ value of 89.9 mM, which was comparable to the standard drug acarbose (B1664774) (IC₅₀: 97.3 mM). researchgate.net This inhibitory action is a key therapeutic target for managing postprandial hyperglycemia. nih.govmdpi.com

α-Glucosidase Inhibition: In addition to α-amylase, this compound has been found to inhibit α-glucosidase. researchgate.net This enzyme is located in the brush border of the small intestine and is responsible for breaking down oligosaccharides and disaccharides into monosaccharides for absorption. nih.gov By inhibiting α-glucosidase, this compound can help to reduce the rate of glucose absorption. mdpi.com Flavonoids, in general, are recognized as promising modulators of α-glucosidase activity. nih.gov

Table 1: Glycosidase Inhibition by this compound

Enzyme IC₅₀ Value (mM) Reference Compound Reference IC₅₀ (mM)
α-Amylase 89.9 researchgate.net Acarbose 97.3 researchgate.net
α-Glucosidase Data not specified - -

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders and is of interest in the cosmetics industry. egejfas.orgresearchgate.net Flavonoids are known to inhibit tyrosinase by chelating copper ions in the enzyme's active site. egejfas.orgnih.gov this compound's potential to inhibit tyrosinase is suggested by the known activity of other flavonoids, which can act as competitive inhibitors by mimicking the enzyme's substrate. nih.gov The inhibition of tyrosinase can occur through its monophenolase or diphenolase activity. researchgate.net

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.commdpi.com Elevated levels of uric acid can lead to conditions like gout. revistabionatura.com Flavonoids have been widely studied as inhibitors of XO. mdpi.comfrontiersin.org The inhibitory mechanism often involves binding to the molybdenum active site of the enzyme. frontiersin.org While direct studies on this compound's XO inhibition are limited, the general inhibitory activity of flavonoids against XO suggests that this compound may also possess this property. The structure of flavonoids, particularly their planar nature and hydroxylation patterns, influences their inhibitory potency. mdpi.com

Beyond the aforementioned enzymes, flavonoids like this compound can interact with a variety of other enzymes. nih.gov For instance, some flavonoids have been shown to interact with phase II metabolic enzymes such as glutathione-S-transferases (GSTs). nih.gov Additionally, this compound has been associated with interactions with prostaglandin (B15479496) G/H synthase 1 and 2, which are key enzymes in the inflammatory pathway. genome.jp

Xanthine Oxidase Inhibition

Anti-inflammatory Signaling Pathway Modulation

This compound has been shown to modulate signaling pathways involved in inflammation, a complex biological response to harmful stimuli. researchgate.netmdpi.com

Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (NOS) enzymes and plays a dual role in inflammation. nih.gov There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). patsnap.com During inflammation, the expression of iNOS is often upregulated, leading to a high output of NO that can contribute to tissue damage. nih.gov

This compound, along with other flavanols, has been found to inhibit the pro-inflammatory inducible nitric oxide synthase (iNOS) in TNF-α-stimulated HepG2 cells at concentrations as low as 0.1 μM. mdpi.com This inhibition of iNOS can downregulate the overproduction of NO associated with inflammatory conditions. nih.gov The modulation of NOS activity by flavonoids is complex and can depend on the specific flavonoid, its concentration, and the cellular context. nih.gov By inhibiting iNOS, this compound can interfere with inflammatory signaling cascades. nih.gov

Table 2: Effect of this compound on Inflammatory Markers

Target Cell Line Stimulant Effective Concentration Observed Effect
Inducible Nitric Oxide Synthase (iNOS) HepG2 TNF-α 0.1 μM mdpi.com Inhibition of protein accumulation mdpi.com
Cyclooxygenase-2 (COX-2) HepG2 TNF-α 0.1 μM mdpi.com Inhibition of protein accumulation mdpi.com

Cyclooxygenase (COX) Inhibition

This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The anti-inflammatory effects of many natural flavonoids are attributed to their ability to interfere with the arachidonic acid (AA) pathway, in which COX enzymes play a pivotal role. These enzymes, existing as isoforms COX-1 and COX-2, catalyze the conversion of AA into prostaglandins (B1171923) (PGs), which are lipid mediators that trigger a wide range of physiological and pathophysiological responses.

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines and growth factors. The inhibition of COX-2 is a primary target for anti-inflammatory therapies as it is directly involved in the synthesis of prostaglandins that mediate pain and inflammation.

Research has shown that this compound can inhibit the pro-inflammatory protein cyclooxygenase-2 (COX-2). dcu.ie This inhibitory action is a key component of its anti-inflammatory properties. By targeting COX-2, this compound can reduce the production of prostaglandins associated with inflammation.

The general mechanism for COX inhibitors involves blocking the enzyme's active site, thereby preventing the binding of arachidonic acid. Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, function by obstructing the cyclooxygenase channel. frontiersin.org While the precise molecular interactions of this compound within the COX-2 active site have not been fully elucidated, its activity is consistent with the established mechanisms of other flavonoid-based COX-2 inhibitors.

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

This compound has been shown to modulate the nuclear factor kappa B (NF-κB) signaling pathway, a critical control point in the cellular response to inflammatory stimuli. NF-κB is a protein complex that acts as a transcription factor and is found in almost all animal cell types. It plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. cellsignal.com

In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitor proteins, IκB. cellsignal.com Upon stimulation by various inducers, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This process allows the activated NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and induces the transcription of genes involved in inflammation. mdpi.comnih.gov These genes include those encoding for pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2. mdpi.comnih.gov

Studies have demonstrated that this compound can inhibit the expression of iNOS and COX-2 proteins. dcu.ie The expression of both of these pro-inflammatory proteins is known to be regulated by the NF-κB pathway. By inhibiting these downstream targets, this compound effectively modulates the inflammatory response orchestrated by NF-κB activation. This suggests that this compound's anti-inflammatory effects are, at least in part, mediated through its influence on this key signaling pathway. The precise upstream mechanisms by which this compound interferes with NF-κB signaling, whether by inhibiting IKK activation, IκB degradation, or NF-κB nuclear translocation, require further investigation.

Antioxidant Action Mechanisms in Biological Systems

Free Radical Scavenging Capabilities

This compound exhibits potent free radical scavenging activity, a key mechanism behind its antioxidant properties. Free radicals are highly reactive molecules with unpaired electrons that can cause significant damage to cellular components, including lipids, proteins, and DNA. Antioxidants can neutralize these radicals by donating an electron, thereby preventing oxidative damage. nih.gov

The antioxidant capacity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, this compound demonstrated strong antioxidant activity, with an IC50 value of 5.9 µM. researchgate.net The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, with a lower value indicating greater antioxidant potency.

The free radical scavenging ability of flavonoids like this compound is largely attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings. researchgate.net These hydroxyl groups can readily donate a hydrogen atom to a free radical, thus stabilizing it and terminating the oxidative chain reaction.

Transition Metal Chelation

While direct studies on the metal chelating properties of this compound are limited, flavonoids as a class of compounds are known to chelate transition metal ions. nih.gov Transition metals, such as iron and copper, can participate in redox reactions, leading to the generation of highly reactive free radicals through processes like the Fenton and Haber-Weiss reactions. mdpi.com

The ability of flavonoids to chelate these metal ions is an important aspect of their antioxidant activity. Chelation involves the formation of a stable complex between the flavonoid and the metal ion, which effectively sequesters the metal and prevents it from participating in radical-generating reactions. dcu.ienih.gov The structural features of flavonoids, including the presence of multiple hydroxyl and carbonyl groups, provide ideal sites for metal ion binding. researchgate.net This chelation can prevent the initiation of oxidative chain reactions, thereby protecting biological macromolecules from damage.

Modulation of Endogenous Antioxidant Systems

In addition to direct radical scavenging and metal chelation, polyphenolic compounds like this compound may exert their antioxidant effects by modulating the body's own endogenous antioxidant defense systems. This system includes a variety of enzymes that work synergistically to neutralize reactive oxygen species (ROS). oatext.com Key enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netjmb.or.krnih.govresearchgate.net

SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen. jmb.or.krresearchgate.net CAT and GPx then work to detoxify hydrogen peroxide, converting it to water. jmb.or.krnih.govresearchgate.net There is evidence to suggest that polyphenols can enhance the activity of these crucial antioxidant enzymes. By boosting the endogenous antioxidant defenses, these compounds can provide a more sustained protection against oxidative stress compared to direct scavenging alone. While specific studies on the effect of this compound on these enzymes are not yet available, its classification as a flavonoid suggests it may share this modulatory capability with other members of its class.

Cellular Uptake and Intracellular Metabolic Fate

The biological activity of this compound is contingent upon its uptake by cells and its subsequent metabolic fate within the intracellular environment. The cellular uptake of flavonoids can occur through various mechanisms, including passive diffusion and carrier-mediated transport. Once inside the cell, these compounds can be subjected to metabolic transformations that may alter their biological activity.

While specific experimental data on the cellular uptake and metabolism of this compound are scarce, predictive models provide some insight into its potential metabolic pathway. In silico studies have predicted the formation of several metabolites of this compound through Phase I metabolic reactions, such as dehydrogenation. These predicted metabolites suggest that the parent this compound molecule undergoes structural modifications within the cell. The biological significance of these potential metabolites, and whether they retain, enhance, or lose the activity of the parent compound, remains an area for future research. The general metabolism of flavonoids involves enzymes such as cytochrome P-450s, which can introduce hydroxyl groups or perform other modifications.

Glucose Uptake Enhancement in Cellular Models (e.g., C2C12 myotubes, 3T3-L1 adipocytes)

This compound, a flavonoid isolated from the stem bark of Myrianthus arboreus, has been identified as a contributor to the antidiabetic properties of the plant extract. nih.govresearchgate.net Research has shown that compounds from M. arboreus stimulate glucose uptake in relevant in vitro models of muscle and fat cells.

Specifically, this compound was found to considerably stimulate glucose uptake in C2C12 myotube cells. researchgate.net C2C12 myotubes are a well-established cell line model for skeletal muscle, which is a primary site for insulin-mediated glucose disposal in the body. The enhancement of glucose uptake in these cells suggests a potential mechanism for the hypoglycemic effects observed in vivo. researchgate.net

Furthermore, the ethyl acetate (B1210297) fraction of the M. arboreus ethanolic extract, which contains this compound, was shown to significantly stimulate the uptake of glucose in both C2C12 myotubes and 3T3-L1 adipocytes. encyclopedia.pubresearchgate.net 3T3-L1 adipocytes are a common model for fat cells, which also play a crucial role in glucose homeostasis. The activity of the extract in this cell line indicates that its constituent compounds, including this compound, may also target adipose tissue to improve glucose utilization. encyclopedia.pub

Table 1: Effect of Myrianthus arboreus Constituents on Glucose Uptake in Cellular Models

Compound/Extract Cellular Model Observed Effect Reference
This compound C2C12 myotubes Stimulated considerable glucose uptake researchgate.net
Ethyl acetate fraction (containing this compound) C2C12 myotubes Stimulated glucose uptake encyclopedia.pubresearchgate.net
Ethyl acetate fraction (containing this compound) 3T3-L1 adipocytes Stimulated glucose uptake encyclopedia.pubresearchgate.net

Predicted Metabolites and Biotransformation Pathways

The primary predicted biotransformation pathways for this compound involve Phase 1 metabolism. researchgate.net These reactions typically introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation reactions. nih.gov For this compound, two major types of Phase 1 reactions have been predicted:

Dehydrogenation: This process involves the removal of hydrogen atoms.

Stable Oxygenation: This involves the addition of oxygen atoms to the molecule. nih.gov

These predictions suggest that this compound is likely metabolized in the liver, a primary site for xenobiotic biotransformation. researchgate.net The resulting metabolites would then likely be more polar, facilitating their excretion from the body.

Table 2: Predicted Phase 1 Metabolites of this compound

Biotransformation Pathway Predicted Metabolites
Dehydrogenation Metabolites formed through the removal of hydrogen. researchgate.net
Stable Oxygenation Metabolites formed through the addition of oxygen. nih.gov

Interactions with Specific Biological Macromolecules

The biological activity of a compound is often mediated by its interaction with specific biological macromolecules such as proteins and enzymes. frontiersin.orgnih.gov These interactions can lead to the modulation of metabolic pathways.

Research on the bioactive constituents of Myrianthus arboreus has revealed that this compound, along with other isolated compounds, markedly inhibits the action of a specific digestive enzyme. researchgate.net

α-Amylase: this compound has been shown to be a potent inhibitor of α-amylase. researchgate.net This enzyme is a key player in carbohydrate digestion, responsible for breaking down complex carbohydrates like starch into simpler sugars in the small intestine. By inhibiting α-amylase, this compound can slow down the rate of glucose absorption from the gut, thereby contributing to the management of post-meal blood glucose levels. nih.govresearchgate.net This interaction represents a significant mechanism for its observed antidiabetic effects. researchgate.net

The interaction between a small molecule like this compound and a protein is governed by principles of molecular recognition, where the shape and chemical properties of the ligand determine its ability to bind to the active site of the enzyme. nih.gov

In Vitro Biological Activities and Pharmacological Insights of Dulcisflavan

Antioxidant Activity in Cellular and Chemical Models

The antioxidant capacity of dulcisflavan has been inferred from studies on plant extracts rich in this and other phenolic compounds. The ethyl acetate (B1210297) fraction of an ethanolic extract from the stem bark of Myrianthus arboreus, which contains this compound, has demonstrated antioxidant properties in vitro. encyclopedia.pubmdpi.com Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. researchgate.net The ability of compounds like this compound to neutralize these radicals is a key indicator of their therapeutic potential.

Chemical models for assessing antioxidant activity often involve assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.net These tests measure the ability of a substance to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it. researchgate.net

Cellular antioxidant activity (CAA) assays provide a more biologically relevant measure by assessing antioxidant effects within a cellular environment, such as in HepG2 or HaCaT cells. researchgate.netnih.gov These assays account for factors like cell uptake, metabolism, and distribution of the compound being tested. nih.gov For instance, the CAA assay can quantify the capacity of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals induced by compounds like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride). nih.govmdpi.com While this compound is recognized as a flavanol with antioxidant potential, specific data from these assays on the isolated compound are not extensively detailed in the reviewed literature. researchgate.netnih.gov

Table 1: Summary of Investigated Antioxidant Activity

Source Material Assay Type Finding Reference(s)
Ethyl acetate fraction of Myrianthus arboreus (containing this compound) In vitro antioxidant models The fraction demonstrated antioxidant activity. encyclopedia.pubmdpi.com
General Flavonoids Chemical Assays (DPPH, ABTS, FRAP) These assays evaluate the capacity of antioxidants to neutralize free radicals. researchgate.net

Anti-inflammatory Effects in Cell Culture Models

This compound has demonstrated direct anti-inflammatory effects in cell-based models. A notable study showed that this compound, along with other flavanols like (+)-catechin and (−)-epiafzelechin, inhibits pro-inflammatory proteins. nih.govmdpi.comresearchgate.net Specifically, it was found to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in HepG2 liver cells that were stimulated with tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com This inhibitory action was observed at a concentration as low as 0.1 μM. nih.govmdpi.comresearchgate.net

The inhibition of iNOS and COX-2 is a significant marker of anti-inflammatory activity. These enzymes are key mediators in the inflammatory pathway, responsible for producing nitric oxide (NO) and prostaglandins (B1171923), respectively, which are pro-inflammatory signaling molecules. nih.gov Cell culture models, such as those using RAW 264.7 macrophages or TNF-α-stimulated cells, are standard tools for screening anti-inflammatory compounds. frontiersin.orgmdpi.com The downregulation of the NF-κB pathway, a central regulator of inflammation, is often a key mechanism for these effects. mdpi.comnih.gov

Table 2: Research Findings on Anti-inflammatory Effects of this compound

Cell Model Stimulant Target Proteins/Pathways Observed Effect Concentration Reference(s)

Antidiabetic Potential in Cellular and Enzyme Assays

The antidiabetic properties of this compound have been explored through its effects on key enzymes involved in carbohydrate metabolism and on glucose uptake in cells. encyclopedia.pub Extracts from Myrianthus arboreus containing this compound have been shown to inhibit α-amylase and α-glucosidase. encyclopedia.pubmdpi.com These enzymes are crucial for the digestion of dietary carbohydrates; their inhibition can slow the release of glucose into the bloodstream, a key strategy for managing postprandial hyperglycemia in diabetes. mdpi.comisciii.es

Furthermore, these extracts were found to stimulate glucose uptake in C2C12 myotubes and 3T3-L1 adipocytes. encyclopedia.pubmdpi.com Cellular glucose uptake assays are vital for identifying compounds that can enhance glucose transport into tissues like muscle and fat, thereby helping to lower blood glucose levels. preprints.orgnih.gov In one study comparing several compounds from M. arboreus, this compound was identified as the most active component for its hypoglycemic effects, marking it as a promising candidate for further research. encyclopedia.pub

Table 3: Investigated Antidiabetic Activities of this compound and Related Extracts

Assay Type Model Activity Finding Reference(s)
Enzyme Inhibition α-amylase, α-glucosidase Inhibition of carbohydrate-hydrolyzing enzymes Extracts containing this compound showed inhibitory activity. encyclopedia.pubmdpi.com
Cellular Assay C2C12 myotubes, 3T3-L1 adipocytes Glucose uptake stimulation Extracts containing this compound stimulated glucose uptake. encyclopedia.pubmdpi.com

Antibacterial Activity in Microorganism Models

The potential of this compound as an antibacterial agent has been suggested by studies on plant extracts containing this compound. researchgate.netresearchgate.net Pharmacological investigations of extracts from plants known to produce this compound have reported antibacterial activity against various pathogenic microorganisms. researchgate.netresearchgate.net

In vitro antibacterial testing typically involves exposing different bacterial strains, including both Gram-positive and Gram-negative bacteria, to the test compound. mdpi.com Key parameters measured include the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov While extracts containing this compound have shown promise, specific data detailing the MIC values or the spectrum of activity for the isolated this compound compound are limited in the available literature.

Table 4: Summary of Antibacterial Activity Investigations

Source Material/Compound Model System Finding Reference(s)
Plant extracts containing this compound Pathogenic microorganisms Extracts demonstrated antibacterial properties. researchgate.netresearchgate.net

Other Investigated In Vitro Bioactivities

Beyond the activities detailed above, preliminary research suggests that this compound and its source extracts may possess other bioactivities. Pharmacological screening of extracts from Myrianthus arboreus revealed potential antiplasmodial, anticancer, and antinociceptive activities, though the direct contribution of this compound to these effects has not been isolated. researchgate.net One study also noted that a related compound, described as a this compound derivative, possessed cytotoxicity, although further details are sparse. researchgate.net These preliminary findings indicate that the therapeutic potential of this compound could extend to other areas, warranting further investigation to confirm the activity and mechanism of the pure compound.

Table 5: Other Reported In Vitro Bioactivities of this compound-Containing Extracts

Investigated Activity Source Material Finding Reference(s)
Antiplasmodial Myrianthus arboreus extract Extract showed potential activity. researchgate.net
Anticancer Myrianthus arboreus extract Extract showed potential activity. researchgate.net
Antinociceptive Myrianthus arboreus extract Extract showed potential activity. researchgate.net

Future Directions and Research Gaps in Dulcisflavan Studies

Advanced Mechanistic Elucidation at the Molecular Level

While preliminary studies have highlighted the bioactivity of Dulcisflavan, a significant gap exists in the detailed understanding of its molecular mechanisms. Future research must move beyond initial observations to pinpoint the precise interactions between this compound and its biological targets. For instance, this compound has been shown to inhibit pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in TNF-α-stimulated HepG2 cells at low concentrations. mdpi.com However, the specific binding sites and the nature of the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) with these enzymes remain to be fully elucidated.

Molecular docking studies, similar to those performed for other flavonoids with enzymes like α-amylase and α-glucosidase, could reveal the binding affinity and specific residues involved in the inhibitory action of this compound. researchgate.net Such computational approaches, combined with experimental techniques like X-ray crystallography of co-crystallized this compound and target proteins, would provide invaluable structural insights. Understanding how the number and position of its hydroxyl groups and aromatic rings contribute to its interaction with enzyme active sites is crucial for explaining its potent bioactivities and for the potential rational design of more effective derivatives. mdpi.com

Exploration of Novel Biosynthetic Routes and Enzymes

The biosynthesis of flavonoids, including flavanols like this compound, is known to originate from the phenylpropanoid pathway. encyclopedia.pub This pathway begins with the amino acids phenylalanine and tyrosine, which are synthesized via the shikimate pathway. mdpi.com These precursors are converted into cinnamic acid and its derivatives, which then serve as building blocks for the flavonoid skeleton. mdpi.com

However, the specific enzymatic steps that lead to the formation of this compound are not well-defined. A critical area for future research is the identification and characterization of the specific enzymes—such as chalcone (B49325) synthases, chalcone isomerases, flavanone (B1672756) 3-hydroxylases, and dihydroflavonol 4-reductases—that catalyze the final steps in its formation within plants like Myrianthus arboreus or Garcinia dulcis. africaresearchconnects.comnih.gov Discovering these novel enzymes and understanding their regulation could enable the development of biotechnological production methods using engineered microorganisms or plant cell cultures, providing a controlled and potentially more abundant source of the compound.

Development of Sustainable and Efficient Synthesis Approaches

Currently, this compound is obtained primarily through extraction and isolation from plant sources, such as the ripe fruit of Garcinia dulcis and the stem bark of Myrianthus arboreus. africaresearchconnects.comnih.gov While effective for laboratory-scale research, this reliance on natural extraction presents challenges for scalability, sustainability, and batch-to-batch consistency. The concentration of the compound in plants can vary depending on geographical location, climate, and harvest time.

A key future direction is the development of a total chemical synthesis for this compound. Although some related compounds have been synthesized, a dedicated, efficient, and sustainable synthetic route for this compound has yet to be reported. nih.gov Future research should focus on creating eco-friendly synthesis methods that avoid harsh chemicals and resource-intensive chromatographic purification steps, echoing the call for greener methods in the broader field of natural product chemistry. researchgate.net A successful synthetic strategy would not only guarantee a reliable supply for advanced biological studies but also allow for the creation of structural analogs to probe structure-activity relationships.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies represents a powerful future direction for deepening our understanding of this compound. researchgate.net These systems-level approaches can provide a holistic view of the compound's biological context. nih.gov

Metabolomics: This can be used to study the complete set of metabolites in a plant or biological system. By applying metabolomics, researchers can trace the biosynthetic pathway of this compound in detail, identify precursor molecules, and understand how its production is influenced by environmental or genetic factors. nih.gov

Proteomics: The study of the entire protein complement can identify the specific enzymes responsible for this compound's biosynthesis. nih.gov By comparing the proteomes of high- and low-producing plant varieties, the key catalytic proteins can be pinpointed. nih.gov

Transcriptomics: This technology analyzes all RNA transcripts in a cell, revealing which genes are actively being expressed. Transcriptomics can uncover the genes encoding the biosynthetic enzymes for this compound and the regulatory factors that control their expression. nih.gov

Integrating these omics datasets can create a comprehensive model of how this compound is produced in nature and how it interacts with biological systems, accelerating its functional characterization and biotechnological potential. researchgate.netnih.gov

Expanding the Scope of In Vitro Bioactivity Profiling for Diverse Applications

Initial research has established a promising, albeit narrow, bioactivity profile for this compound. It has been identified as the most active among several compounds isolated from Myrianthus arboreus for its hypoglycaemic and anti-hyperlipidaemic activities. africaresearchconnects.comencyclopedia.pub Its ability to inhibit α-amylase and enhance glucose uptake in muscle cells further supports its potential in diabetes management research. africaresearchconnects.comresearchgate.net Furthermore, its anti-inflammatory action through the inhibition of iNOS and COX-2 proteins has been noted. mdpi.com

Future research should systematically expand this profiling to explore other potential applications. Based on the activities of co-occurring flavonoids and triterpenoids, new avenues for investigation include its potential as an antimicrobial, antioxidant, or tyrosinase inhibitor. nih.govuri.eduresearchgate.net A broader screening against a diverse panel of enzymes and cell-based assays is needed to uncover new therapeutic possibilities.

Interactive Table: Summary of Known In Vitro Bioactivities of this compound

Bioactivity Target / Assay Key Finding Plant Source Citation
Hypoglycaemic α-amylase Inhibition Markedly inhibited the action of α-amylase. Myrianthus arboreus africaresearchconnects.comresearchgate.net
Hypoglycaemic Glucose Uptake Significantly stimulated glucose uptake in C2C12 muscle cells. Myrianthus arboreus researchgate.net
Anti-inflammatory iNOS and COX-2 Proteins Inhibited pro-inflammatory proteins in TNF-α-stimulated HepG2 cells. Garcinia dulcis mdpi.com
Antioxidant Radical Scavenging Demonstrated radical scavenging activity. Garcinia dulcis nih.gov
Anti-hyperlipidaemic STZ-induced diabetic rats Showed anti-hyperlipidaemic activity. Myrianthus arboreus encyclopedia.pub

Table of Compounds Mentioned

Compound Name Class / Type
This compound Flavanol (Catechin)
Epicatechin Flavanol (Catechin)
Epigallocatechin Flavanol (Catechin)
Euscaphic acid Ursane-type Triterpenoid
Tormentic acid Ursane-type Triterpenoid
Arjunolic acid Oleanane-type Triterpenoid
Isonormangostin Xanthone
Nudiposide Lignan
Lyoniside Lignan
Ssioriside Lignan
Sinapic acid glucoside Phenolic Acid
Morelloflavone Biflavonoid
Amentoflavone Biflavonoid
Cinnamic acid Phenylpropanoid
Tyramine Phenethylamine
Phenylalanine Amino Acid
Tyrosine Amino Acid

Q & A

Q. What are the primary natural sources of Dulcisflavan, and how are they identified in phytochemical studies?

this compound is isolated from plants such as Garcinia dulcis Kurz and Spatholobus suberectus, traditionally used in Eastern medicine for anti-inflammatory and cough-suppressant purposes . Identification involves solvent extraction (e.g., 70% ethanol followed by ethyl acetate fractionation) and structural elucidation via NMR spectroscopy. Key spectral data include δH (400 MHz) signals in CD3OD, such as aromatic proton resonances and coupling constants, which differentiate it from structurally similar flavonoids like epigallocatechin .

Q. What standard pharmacological assays are used to evaluate this compound’s bioactivity?

Common assays include:

  • α-glucosidase/tyrosinase inhibition : Measures enzyme activity reduction using spectrophotometric methods, with IC50 values calculated from dose-response curves .
  • Antioxidant activity : Evaluated via DPPH radical scavenging assays, comparing results to positive controls like BHT .
  • In vitro glucose uptake : Conducted in C2C12 myotubes to assess hypoglycemic potential, often paired with streptozotocin (STZ)-induced diabetic rat models for in vivo validation .

Q. How is this compound’s purity and structural integrity validated in experimental settings?

Purity is confirmed via HPLC with UV detection, while structural integrity is validated using a combination of 1D/2D NMR (e.g., COSY, HSQC) and high-resolution mass spectrometry (HRMS). For novel compounds, elemental analysis is recommended to confirm molecular formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., varying IC50 values across studies) may arise from differences in extraction protocols, assay conditions (e.g., pH, temperature), or compound stability. To address this:

  • Standardize extraction methods (e.g., solvent polarity, drying techniques) .
  • Replicate assays under controlled conditions, including positive controls (e.g., acarbose for α-glucosidase inhibition) .
  • Perform meta-analyses of existing data to identify confounding variables .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in hypoglycemic activity?

A multi-tiered approach is recommended:

  • In vitro : Use siRNA knockdown in C2C12 cells to identify signaling pathways (e.g., AMPK/GLUT4) involved in glucose uptake .
  • In vivo : Combine STZ-induced diabetic models with tissue-specific metabolomics to track glucose utilization and lipid profiles .
  • Molecular docking : Simulate interactions with target enzymes (e.g., α-amylase) to predict binding affinity and active sites .

Q. How can researchers address challenges in scaling up this compound isolation while maintaining bioactivity?

  • Optimize column chromatography parameters (e.g., stationary phase selectivity, gradient elution) to improve yield .
  • Monitor stability under varying pH and temperature using accelerated degradation studies.
  • Validate bioactivity at each scale-up stage via parallel small-scale assays .

Methodological and Data Analysis Questions

Q. What statistical tools are appropriate for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in animal studies .
  • Principal Component Analysis (PCA) for metabolomic data dimensionality reduction .

Q. How should researchers document experimental protocols to ensure reproducibility?

Follow guidelines from journals like the Beilstein Journal of Organic Chemistry:

  • Detail solvent ratios, centrifugation speeds, and incubation times.
  • Report NMR acquisition parameters (e.g., 400 MHz, CD3OD solvent) .
  • Deposit raw spectral data and chromatograms in supplementary materials .

Tables of Key Data

Q. Table 1. NMR Spectral Data for this compound (CD3OD, δ in ppm)

Proton PositionδH (400 MHz)MultiplicityCorrelation (HSQC/COSY)
H-66.25d (J=2.4 Hz)C-6, C-8
H-86.15d (J=2.4 Hz)C-6, C-10

Q. Table 2. Bioactivity Profile of this compound

AssayResultReference
α-glucosidase inhibitionIC50 = 12.3 µM
DPPH scavenging85% at 10 µM (vs. 78% for BHT)
Glucose uptake (C2C12)2.1-fold increase vs. control

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.